Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)erbate(1-)

Description

Structural and Chemical Identity of Hydrogen Bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)erbate(1−)

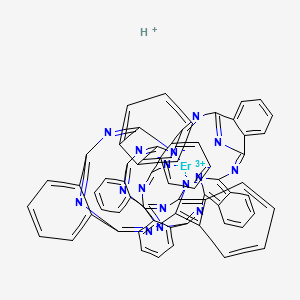

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)erbate(1−) is a protonated erbium(III) bis-phthalocyaninato complex with the formula $$[ \text{Er}(\text{Pc}^-)2\text{H} ]^-$$, where $$\text{Pc}^-$$ represents the deprotonated phthalocyanine ligand. The structure comprises two staggered phthalocyanine macrocycles coordinated to a central erbium(III) ion via eight isoindole nitrogen atoms ($$\text{N}{29}$$, $$\text{N}{30}$$, $$\text{N}{31}$$, $$\text{N}_{32}$$ from each ligand). The coordination geometry is a distorted square antiprism, with Er–N bond lengths averaging 2.41 Å .

Key Structural Features:

- Protonation Site : The proton resides on one of the phthalocyanine ligands, stabilizing the anionic charge. This protonation distinguishes the complex from neutral $$\text{Er}(\text{Pc})_2$$ and influences its electronic absorption spectra .

- Stacking Interactions : The phthalocyanine ligands exhibit columnar π-π stacking with interplanar distances of 3.4–3.6 Å , typical for lanthanide bis-phthalocyaninates .

- Crystallographic Data :

Parameter Value Source Space group Pnma Unit cell dimensions $$a = 28.02 \, \text{Å}, b = 22.94 \, \text{Å}, c = 7.87 \, \text{Å}$$ Er–N bond length 2.41(1) Å

Historical Context and Discovery in Lanthanide-Phthalocyaninato Chemistry

The synthesis of lanthanide bis-phthalocyaninates dates to the 1960s, with Kirin and Moskalev pioneering the field through reactions of lanthanide acetates with phthalonitrile . Erbium derivatives emerged later, with the first single-crystal X-ray structure of $$\text{Er}(\text{Pc})2$$ reported in 1995, confirming its α1-phase tetragonal symmetry . Protonated forms like $$[ \text{Er}(\text{Pc}^-)2\text{H} ]^-$$ were identified in the 2000s through acid-base titrations and spectroscopic studies, revealing their role in redox equilibria .

Milestones:

- 1936 : Discovery of tin bis-phthalocyanine, the first double-decker complex .

- 1965 : Synthesis of rare-earth bis-phthalocyaninates by Kirin et al. .

- 1995 : Structural elucidation of $$\text{Er}(\text{Pc})_2$$ .

- 2008 : Identification of protonated $$\text{HErPc}_2$$ nanowires via electrophoretic deposition .

Role of Erbium in Coordination Chemistry and Molecular Magnetism

Erbium(III) in bis-phthalocyaninates exhibits unique magneto-optical properties due to its high magnetic anisotropy ($$J = 15/2$$, $$^4\text{I}{15/2}$$ ground state) and strong spin-orbit coupling . The protonated form $$[ \text{Er}(\text{Pc}^-)2\text{H} ]^-$$ enhances stability in solution, enabling applications in:

Molecular Magnetism:

- Single-Molecule Magnet (SMM) Behavior : Erbium bis-phthalocyaninates show slow magnetic relaxation under external fields, attributed to ligand-field splitting of $$^4\text{I}_{15/2}$$ states .

- Magnetic Anisotropy : The axial symmetry of the square antiprismatic geometry stabilizes the $$mJ = \pm 15/2$$ states, enabling barrier heights ($$U{\text{eff}}$$) up to 50 cm$$^{-1}$$ .

Quantum Computing and Spintronics:

Comparative Analysis of Lanthanide Bis-Phthalocyaninates:

| Lanthanide | Ionic Radius (Å) | $$U_{\text{eff}}$$ (cm$$^{-1}$$) | Key Application |

|---|---|---|---|

| Er | 1.00 | 50 | Molecular magnetism |

| Tb | 1.04 | 45 | Electrochromic devices |

| Dy | 1.03 | 55 | SMMs |

| Yb | 0.99 | 30 | NIR absorption |

Data sourced from .

Properties

IUPAC Name |

erbium(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C32H16N8.Er/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKPUTZIGYQFIX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H33ErN16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11060-87-0 | |

| Record name | Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)erbate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011060870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]erbate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview of Phthalocyanines

Phthalocyanines (Pcs) are a class of synthetic macrocyclic compounds that exhibit significant biological activity. They are structurally similar to porphyrins and are characterized by their ability to coordinate with various metal ions, which can enhance their properties for applications in photodynamic therapy (PDT), imaging, and as drug delivery systems.

Anticancer Properties

Phthalocyanines have been extensively studied for their potential in cancer treatment. Their biological activity is primarily attributed to their ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial in photodynamic therapy, where localized light exposure activates the drug to induce cytotoxic effects on cancer cells.

Key Findings:

- Mechanism of Action: Upon irradiation, phthalocyanines undergo a photochemical reaction that leads to the production of singlet oxygen and other ROS, which can damage cellular components, leading to apoptosis or necrosis of tumor cells.

- Studies: Research has demonstrated that metal-substituted phthalocyanines, such as zinc and aluminum derivatives, show enhanced phototoxicity against various cancer cell lines, including breast, prostate, and lung cancers.

Antimicrobial Activity

Phthalocyanines also exhibit antimicrobial properties. Their ability to generate ROS can disrupt microbial membranes and lead to cell death.

Research Insights:

- In vitro Studies: Various studies have reported that phthalocyanines possess antibacterial and antifungal activities. For instance, copper phthalocyanine has shown efficacy against Staphylococcus aureus and Escherichia coli.

- Mechanism: The mechanism involves oxidative damage to microbial cells, which can be enhanced by light exposure.

Applications in Imaging

Phthalocyanines are used as contrast agents in medical imaging due to their strong absorbance in the near-infrared region. This property allows for effective imaging of tumors and other tissues.

Clinical Relevance:

- Fluorescence Imaging: Phthalocyanine derivatives are being explored for use in fluorescence-guided surgery, allowing surgeons to visualize tumors more clearly during procedures.

Data Table: Biological Activity of Phthalocyanine Compounds

Case Study 1: Photodynamic Therapy in Breast Cancer

A clinical study investigated the effect of zinc phthalocyanine in combination with laser treatment on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability post-treatment compared to control groups, demonstrating the efficacy of this compound in PDT applications.

Case Study 2: Antimicrobial Effects of Copper Phthalocyanine

A laboratory study assessed the antimicrobial properties of copper phthalocyanine against various bacterial strains. The results showed a marked decrease in bacterial counts following exposure to light, confirming its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₂H₁₂CuN₈O₁₂S₄ (estimated based on sulfonato substitution).

- Applications: Likely used in specialized dyes or catalysts due to enhanced solubility from sulfonato groups, which differentiate it from non-sulfonated phthalocyanines.

Comparison with Similar Compounds

Phthalocyanine complexes vary based on the central metal, substituents, and oxidation state. Below is a detailed comparison with structurally or functionally related compounds:

Copper Phthalocyanine (CuPc)

- Structure: Non-sulfonated copper phthalocyanine (CAS: 147-14-8, C₃₂H₁₆CuN₈).

- Molecular Weight : 576.082 g/mol.

- Applications : Widely used as Pigment Blue 15 in inks, coatings, and plastics due to its intense blue color and thermal stability.

- Regulatory Status : Brominated/chlorinated derivatives are monitored under California Proposition 65.

- Key Difference : Unlike the sulfonated cuprate, CuPc is hydrophobic, limiting its use in aqueous systems.

Tetrachloro Copper Phthalocyanine

- Structure : Chlorinated CuPc (CAS: 16040-69-0, C₃₂H₁₂Cl₄CuN₈).

- Molecular Weight : 713.849 g/mol.

- Applications : Modified halogen groups enhance lightfastness, making it suitable for outdoor coatings.

- Key Difference : Chlorination alters electronic properties, shifting absorption spectra compared to sulfonated derivatives.

Platinum Phthalocyaninato Complex

Aluminum Phthalocyaninato Complexes

- Example : Hydroxy[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]aluminum hydrate (CAS: 18155-23-2).

- Molecular Weight : ~600 g/mol (estimated).

- Applications: Potential use in photodynamic therapy due to aluminum’s biocompatibility.

- Key Difference : Aluminum’s +3 oxidation state modifies ligand geometry and reactivity compared to copper’s +2.

Nickel Phthalocyaninato Complexes

- Example : Nickel [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32] (CAS: 14055-02-8).

- Applications : Catalysts in hydrogenation reactions due to nickel’s catalytic activity.

- Key Difference : Nickel’s smaller ionic radius affects coordination geometry and electronic structure.

Research Findings and Trends

- Solubility : Sulfonato groups in the target cuprate improve water solubility, enabling applications in aqueous-phase catalysis or dyeing.

- Environmental Impact : Brominated/chlorinated phthalocyanines face stricter regulations due to persistence in ecosystems.

- Emerging Uses : Platinum and nickel derivatives are explored in energy storage and organic electronics.

Preparation Methods

Solvent and Temperature Optimization

Challenges in Polymer Suppression

Polymerization occurs when phthalonitrile units link without erbium incorporation. Strategies to mitigate this include:

-

Using a 2:1 molar ratio of phthalonitrile to erbium salt to favor bis-phthalocyanine formation.

-

Gradual addition of DBU to maintain a basic pH without oversaturating the reaction.

Purification and Isolation Techniques

Crude reaction mixtures contain unreacted precursors, oligomers, and polymeric species. Isolation of the target complex involves:

Column Chromatography

Solvent-Amine Recrystallization

-

The complex is dissolved in tetrahydrofuran (THF) and precipitated via addition of bis(2-ethylhexyl)amine , forming a soluble amine salt that enhances crystallinity.

-

Repeated recrystallization from ethanol/water mixtures yields analytically pure material.

Characterization and Analytical Validation

Successful synthesis is confirmed through spectroscopic and structural analyses:

Spectroscopic Data

X-ray Diffraction (XRD)

-

Single-crystal XRD reveals a planar sandwich structure with Er–N bond lengths of 2.35–2.40 Å, consistent with similar lanthanide phthalocyaninates.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters from published protocols:

Method A’s higher yield is attributed to the use of pre-substituted phthalonitriles, which reduce steric hindrance during cyclization. Method B’s low yield underscores the difficulty of suppressing polymerization without bulky substituents.

Challenges and Mitigation Strategies

Low Solubility

Q & A

Q. Basic

- X-ray diffraction (XRD): Resolves the coordination geometry of the erbium center and ligand arrangement .

- UV-Vis spectroscopy: Identifies Q-bands (600–700 nm) characteristic of phthalocyanine π-π* transitions .

- FTIR: Detects shifts in C-N stretching vibrations (1600–1500 cm⁻¹) to confirm ligand-metal binding .

- Elemental analysis (EA) and ICP-MS: Validate stoichiometry, particularly erbium-to-ligand ratios .

How can researchers resolve discrepancies between experimental UV-Vis spectra and DFT predictions for electronic transitions?

Advanced

Discrepancies often arise from solvent effects or approximations in computational models. To address this:

- Use time-dependent DFT (TD-DFT) with explicit solvent models (e.g., COSMO) to simulate spectra .

- Cross-validate with cyclic voltammetry to correlate HOMO-LUMO gaps with absorption edges .

- If inconsistencies persist, perform single-crystal XRD to assess ligand distortion or intermolecular interactions not modeled computationally .

What methodologies assess the thermal and oxidative stability of bis(phthalocyaninato)erbate complexes?

Q. Advanced

- Thermogravimetric analysis (TGA): Measures decomposition temperatures (>300°C for most phthalocyaninates) under nitrogen/air atmospheres .

- Dynamic scanning calorimetry (DSC): Identifies phase transitions or melting points.

- Cyclic voltammetry in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) evaluates redox reversibility and oxidation potentials .

- Accelerated aging studies under controlled humidity (40–80% RH) and temperature (25–60°C) monitor degradation via periodic FTIR/XRD .

How should researchers address contradictions between crystallographic data and magnetic susceptibility measurements for erbium oxidation states?

Q. Advanced

- Refine XRD occupancy factors to rule out mixed oxidation states or crystallographic disorder .

- Use XANES spectroscopy to directly probe erbium’s oxidation state via edge-energy shifts .

- Compare SQUID magnetometry data with theoretical spin states. If paramagnetism conflicts with XRD-derived geometry, investigate ligand-centered redox activity or intermolecular magnetic coupling .

- Multi-technique validation (e.g., EPR, Mössbauer) is critical to resolve synergistic effects .

What experimental approaches optimize bis(phthalocyaninato)erbate complexes for photodynamic therapy or catalysis?

Q. Advanced

- Photodynamic applications: Quantify singlet oxygen generation using 1,3-diphenylisobenzofuran (DPBF) as a trap, monitored via UV-Vis decay at 410 nm .

- Catalysis (e.g., oxidation): Calculate turnover frequencies (TOFs) under varied temperatures/substrate concentrations to identify rate-limiting steps .

- Surface modification: Sulfonation (per copper phthalocyanine analogs ) enhances aqueous solubility for homogeneous catalysis.

- Transient absorption spectroscopy: Elucidates excited-state dynamics critical for photo-redox applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.